molecular formula C26H22FNO4 B194408 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide CAS No. 148146-51-4

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

Cat. No. B194408
M. Wt: 431.5 g/mol
InChI Key: AAEQXEDPVFIFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as 3-((4-fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide . It is a chemical compound used as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C26H22FNO4 . The InChI representation is InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31) . The SMILES representation is CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 431.46 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide and related compounds play a significant role in the synthesis and characterization of new polyamides. For instance, Hsiao, Yang, and Lin (1999) synthesized a series of aromatic polyamides containing bulky fluorenylidene groups using a similar compound, demonstrating their solubility in various organic solvents and high thermal stability, with no significant weight loss up to 450°C (Hsiao, Yang, & Lin, 1999).

Cytotoxic and Antioxidant Evaluation in Medicinal Chemistry

In medicinal chemistry, derivatives of 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide have been synthesized and evaluated for their cytotoxic and antioxidant activities. A study by Kolanpaka and Gade (2015) explored the condensation of these compounds with different substituted isatin derivatives, revealing their potential as cytotoxic and antioxidant agents (Kolanpaka & Gade, 2015).

Application in Pharmacology

In the pharmacological domain, these compounds are involved in the development of selective inhibitors for various receptors. Schroeder et al. (2009) identified potent and selective Met kinase inhibitors using a derivative, which demonstrated complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).

Radiopharmaceutical Research

In radiopharmaceutical research, Matarrese et al. (2001) labeled derivatives of this compound with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine type receptors with positron emission tomography (PET) (Matarrese et al., 2001).

Synthesis and Industrial Application

The compound has been utilized in the synthesis of key intermediates in various industries. For example, Zhou Kai (2010) described its use as a key intermediate in the synthesis of atorvastatin (Zhou Kai, 2010).

properties

IUPAC Name

3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEQXEDPVFIFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

CAS RN

148146-51-4
Record name 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148146514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-FLUOROPHENYL)CARBONYL)-2-(2-METHYLPROPANOYL)-N,3-DIPHENYLOXIRANE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7T4AJ7RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 3
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 4
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 5
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 6
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.